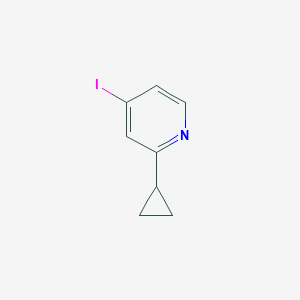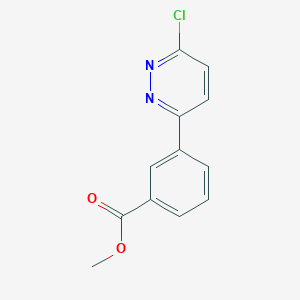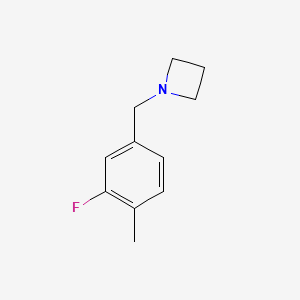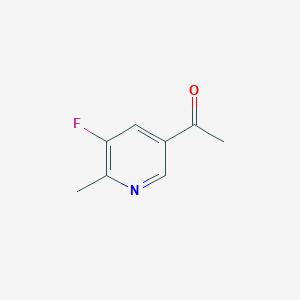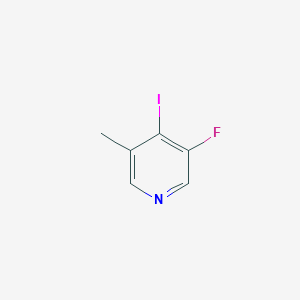
3-Fluoro-4-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 5-methylpyridine followed by selective fluorination and iodination. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-iodo-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in different applications .
Applications De Recherche Scientifique
3-Fluoro-4-iodo-5-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides due to its ability to interact with biological targets.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 3-Fluoro-4-iodopyridine
- 2-Chloro-4-iodo-5-methylpyridine
Uniqueness
3-Fluoro-4-iodo-5-methylpyridine is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H5FIN |
|---|---|
Poids moléculaire |
237.01 g/mol |
Nom IUPAC |
3-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5FIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Clé InChI |
DYFLJISLQVFRCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


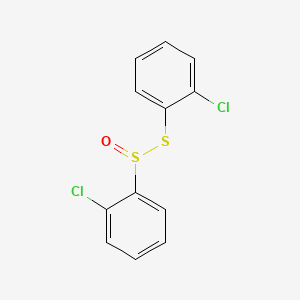

![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
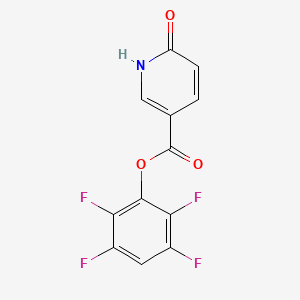
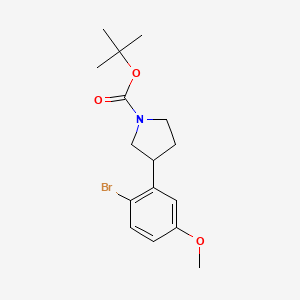
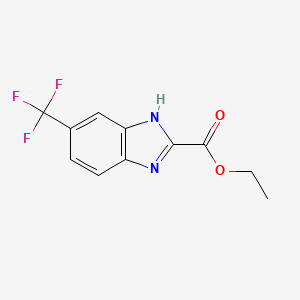

![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
